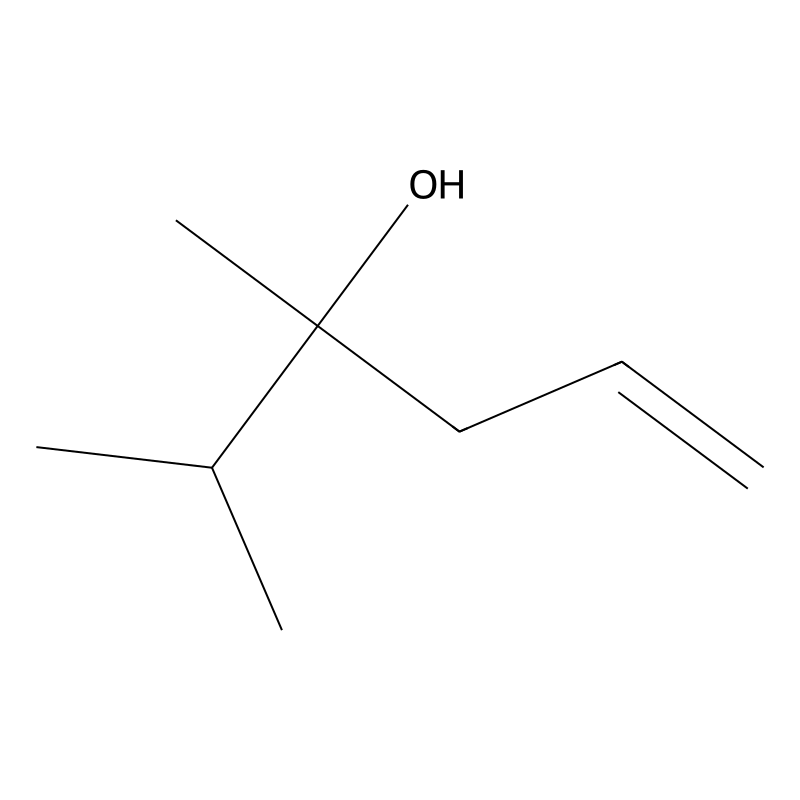

2,3-Dimethyl-5-hexen-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3-Dimethyl-5-hexen-3-ol is an organic compound with the molecular formula C₈H₁₆O. It is characterized by a hexene structure featuring two methyl groups at the second and third carbon atoms and a hydroxyl group at the third carbon. This compound is classified as an alcohol due to the presence of the hydroxyl functional group, which significantly influences its chemical properties and reactivity. The compound is known for its distinct odor, which can be described as fresh and green, making it of interest in various applications, particularly in the fragrance industry .

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes depending on the reaction conditions. For instance, mild oxidation can yield 2,3-dimethyl-5-hexanone.

- Esterification: Reacting with carboxylic acids in the presence of an acid catalyst can lead to the formation of esters.

- Dehydration: Under acidic conditions, 2,3-dimethyl-5-hexen-3-ol may undergo dehydration to yield alkenes.

These reactions are essential for synthesizing derivatives and modifying the compound for specific applications .

Several synthesis methods have been reported for 2,3-dimethyl-5-hexen-3-ol:

- Alkylation Reactions: Utilizing starting materials like 2-methyl-1-buten-3-ol and performing alkylation under specific conditions can yield this compound.

- Hydroformylation: This method involves reacting alkenes with carbon monoxide and hydrogen in the presence of a catalyst to introduce an aldehyde group, which can then be reduced to form the alcohol.

- Grignard Reactions: The use of Grignard reagents with appropriate carbonyl compounds can also facilitate the synthesis of this alcohol.

These methods highlight the versatility in synthesizing 2,3-dimethyl-5-hexen-3-ol from various precursors .

2,3-Dimethyl-5-hexen-3-ol has several applications across various industries:

- Fragrance Industry: Its fresh and green scent makes it suitable for perfumes and scented products.

- Flavoring Agent: Used in food products to impart a desirable taste profile.

- Chemical Intermediate: Serves as a precursor for synthesizing other valuable chemical compounds.

These applications underline its significance in both industrial and commercial contexts .

Interaction studies involving 2,3-dimethyl-5-hexen-3-ol primarily focus on its sensory properties and potential interactions with other compounds in formulations. Research indicates that it may enhance or modify the olfactory profiles of mixtures when combined with other fragrances or flavoring agents. Additionally, understanding its behavior in different environments (e.g., stability under heat or light) is crucial for optimizing its use in products .

Similar Compounds: Comparison

When comparing 2,3-dimethyl-5-hexen-3-ol to similar compounds, several noteworthy substances emerge:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,5-Dimethyl-5-hexen-3-ol | Similar hexene structure; different methyl placement | Distinct aroma profile |

| 3,4-Dimethyl-5-hexen-3-ol | Similar alcohol functionality | Different chain length |

| 2-Methylbutanediol | Shorter carbon chain; branched structure | Less complex aroma |

These comparisons highlight how structural variations influence their properties and applications while emphasizing the unique characteristics of 2,3-dimethyl-5-hexen-3-ol within this group .

Molecular and Stereochemical Properties

2,3-Dimethyl-5-hexen-3-ol has the IUPAC name 2,3-dimethylhex-5-en-3-ol and a SMILES representation of CC(C)C(C)(CC=C)O. Key structural attributes include:

- Branching: Methyl groups at C2 and C3 create steric hindrance, influencing reactivity.

- Unsaturation: A terminal double bond at C5–C6 enables addition reactions (e.g., hydrogenation, epoxidation).

- Chirality: The C3 hydroxyl and adjacent methyl groups create a stereogenic center, though racemic mixtures are typical in commercial samples.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 128.21 g/mol | |

| Boiling Point | 57°C (15 Torr) | |

| Density | 0.834 ± 0.06 g/cm³ | |

| pKa | 15.04 ± 0.29 | |

| LogP (Predicted) | 2.1 |